molecular formula C19H15ClN2O3 B6500622 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899217-68-6

7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6500622
CAS RN: 899217-68-6
M. Wt: 354.8 g/mol
InChI Key: HFAQCQXGGCZCAF-UHFFFAOYSA-N
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Description

The compound “7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” belongs to a class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms. The presence of the chloro, ethoxyphenyl, and chromeno groups suggest that this compound may have unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromeno[2,3-d]pyrimidin-4-one core, with a chlorine atom attached at the 7-position and a 4-ethoxyphenyl group attached at the 2-position. The exact structure could be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorine atom and the ethoxyphenyl group) would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Role in Zinc Biochemistry

The compound, also known as ZINC04169839, is likely to play a significant role in zinc biochemistry . Zinc is a redox-inert trace element that is second only to iron in abundance in biological systems . It plays a critical role in prokaryotes and eukaryotes, ranging from structural to catalytic to replication to demise . The compound could potentially be used in research related to these areas.

Antimicrobial Applications

ZINC04169839 could have potential antimicrobial applications. Zinc has influential properties on various mechanisms of bacterial proliferation and synergistic action as an antimicrobial element .

Role in Cancer Research

The compound, also known as F1603-0480, could potentially be used in cancer research applications . For instance, it could be used in fluorescence spectroscopy methodologies aiding the targeting of and delivery to cancer cells in vivo to correct defects, inhibit growth, or kill cells .

Role in DNA Methylation Detection

F1603-0480 could potentially be used in DNA methylation detection . DNA methylation is an important regulator of gene transcription, and the role of DNA methylation in carcinogenesis has been an increasing area of focus in the field of epigenetics over the last decade .

Role in High-Temperature Structure Testing

The compound, also known as AB00686220-01, could potentially be used in high-temperature structure testing . This could be particularly useful in the testing of ultra-high temperature ceramic material specimens (UHTCs).

Role in Computer-Aided Molecular Design

The compound, also known as CCG-160456, could potentially be used in computer-aided molecular design . Chemical Computing Group (CCG) technology is used by research chemists, biologist and crystallographers at leading research and development institutions in the private, governmental and academic sectors to discover new therapeutics and a myriad of consumer goods and products .

Role in Kinase Inhibitor Synthesis

The compound, also known as 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, could potentially be used in the synthesis of kinase inhibitors . These inhibitors are used in disease treatment, and derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Role in Antibacterial Activities and CDKs Inhibitory Activities

The compound could potentially be used in antibacterial activities and cyclin-dependent kinases (CDKs) inhibitory activities . This could be particularly useful in the development of new treatments for various diseases.

Safety and Hazards

Without specific toxicity studies, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing to prevent exposure .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Biological studies could also be conducted to determine if it has any therapeutic potential .

properties

IUPAC Name

7-chloro-2-(4-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-2-24-14-6-3-11(4-7-14)17-21-18(23)15-10-12-9-13(20)5-8-16(12)25-19(15)22-17/h3-9H,2,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAQCQXGGCZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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